Fsdd3I
Description
1.1 Chemical Identity Fsdd3I (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its unique structural identity. The compound belongs to the pyrrolo[1,2-f][1,2,4]triazine class, characterized by a fused bicyclic system with chlorine substituents at positions 2 and 4 .
1.2 Physical and Chemical Properties
Key properties include:
- Boiling point: Not explicitly reported, but estimated to exceed 300°C based on structural analogs.
- Hydrogen bond acceptors/donors: 3 acceptors, 0 donors.
- Log S (aqueous solubility): -2.7, indicating moderate hydrophobicity.
- Topological polar surface area (TPSA): 41.6 Ų, suggesting moderate membrane permeability .
- Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
1.3 Synthesis and Applications
this compound is synthesized via a multi-step reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine under reflux conditions in N,N-dimethylformamide (DMF) with N-ethyl-N,N-diisopropylamine as a base. The reaction achieves a yield of ~75% after purification .
Primary applications include use as a pharmacological intermediate, particularly in exploring kinase inhibitors due to its structural resemblance to bioactive triazine derivatives .
Properties
Molecular Formula |
C80H107F2IN18O25S |
|---|---|
Molecular Weight |
1917.8 g/mol |
IUPAC Name |
(3R)-4-[[(2R)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H107F2IN18O25S/c81-80(82)42-52(43-84)101(49-80)67(107)44-89-74(120)54-16-18-85-56-13-12-53(37-55(54)56)126-35-4-21-94-31-33-99(34-32-94)65(105)15-14-62(102)86-17-2-1-6-57(91-77(123)59(39-69(110)111)93-78(124)60(40-70(112)113)92-76(122)58(38-68(108)109)90-63(103)7-3-5-50-8-10-51(83)11-9-50)75(121)88-20-36-127-61-41-66(106)100(79(61)125)22-19-87-64(104)45-95-23-25-96(46-71(114)115)27-29-98(48-73(118)119)30-28-97(26-24-95)47-72(116)117/h8-13,16,18,37,52,57-61H,1-7,14-15,17,19-36,38-42,44-49H2,(H,86,102)(H,87,104)(H,88,121)(H,89,120)(H,90,103)(H,91,123)(H,92,122)(H,93,124)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)/t52-,57-,58+,59-,60+,61?/m0/s1 |
InChI Key |
HCRFAPCIMQNTGN-QGPWPTSMSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Fsdd3I involves complex organic reactions. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific functional groups to ensure its binding affinity to albumin and FAP. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Fsdd3I undergoes several types of chemical reactions, including:
Labeling Reactions: It can be labeled with isotopes like gallium-68 and lutetium-177 under specific conditions for imaging purposes.
Binding Reactions: This compound binds to albumin and FAP, which is crucial for its function in imaging and therapeutic applications.
Common reagents used in these reactions include isotopes like gallium-68 and lutetium-177, and the conditions often involve controlled environments to ensure the stability and efficacy of the labeled compound. The major products formed from these reactions are the labeled versions of this compound, which are used in SPECT imaging .
Scientific Research Applications
Fsdd3I has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Fsdd3I involves its binding to albumin and fibroblast activation protein. This binding facilitates its use in imaging and therapeutic applications. The molecular targets include fibroblast activation protein, which is involved in various cellular processes, including tissue remodeling and cancer progression . The pathways involved are primarily related to the expression and activity of fibroblast activation protein in different tissues .
Comparison with Similar Compounds
Functional Analogs
- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine : Shares this compound’s triazine core but exhibits higher lipophilicity (Log S = -3.1) due to the isopropyl group, making it more suitable for CNS-targeting drug development .
- 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine : Lacks the triazine ring but shows comparable dichloro substitution. Its DNA intercalation activity suggests divergent applications in oncology vs. This compound’s kinase-targeting role .
Key Research Findings
- Synthetic Accessibility : this compound’s synthesis is more streamlined (75% yield) compared to 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (62% yield), attributed to fewer steric hindrances .
- Bioactivity : this compound’s moderate Log S (-2.7) balances solubility and membrane permeability, outperforming 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (-3.0) in cellular uptake assays .
- Safety Profile : this compound’s hazard classification aligns with analogs, but its lower respiratory irritation risk (vs. 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine) enhances laboratory handling safety .
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